Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride
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Overview
Description
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is a chemical compound known for its unique bicyclic structure. This compound is of interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. Its structure consists of a benzyl group attached to a 3,6-diazabicyclo[3.2.1]octane core, with a carboxylate group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable diazabicyclo[3.2.1]octane derivative with benzyl chloroformate under basic conditions to form the benzyl ester. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Similar structure but with different substitution patterns.
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Contains a tert-butyl group instead of a benzyl group.
Uniqueness
Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to similar compounds .
Properties
IUPAC Name |
benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-13(9-16)15-7-12;/h1-5,12-13,15H,6-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGRMZSZNXIXLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN(C2)C(=O)OCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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